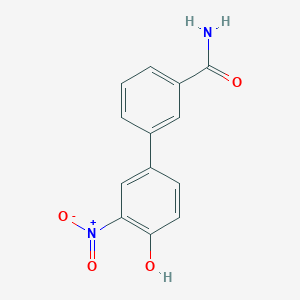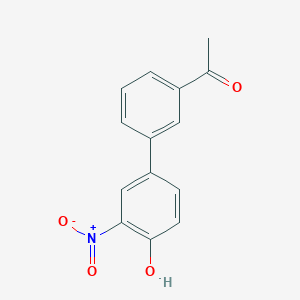
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol, 95% (4-MOMP-2NP-95%) is a synthetic phenolic compound with a wide range of applications in scientific research. It is a highly stable compound, with a melting point of around 100°C and a boiling point of around 180°C. In addition, 4-MOMP-2NP-95% is highly soluble in water and has a low vapor pressure. It is also non-toxic and non-irritating to the skin.
Aplicaciones Científicas De Investigación
4-MOMP-2NP-95% has a wide range of applications in scientific research. It has been used as a chemical reagent in the synthesis of various compounds, such as polymers, pharmaceuticals, and dyes. Additionally, it has been used as a catalyst in the synthesis of organic compounds, and as an inhibitor of enzymes. It has also been used in the synthesis of fluorescent probes and as a fluorescent marker for the detection of proteins.
Mecanismo De Acción
The mechanism of action of 4-MOMP-2NP-95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, and as a catalyst in the synthesis of organic compounds. It is also believed to interact with proteins and other molecules in the cell, and to interact with other compounds in the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MOMP-2NP-95% are not fully understood. However, it has been found to have an inhibitory effect on some enzymes, and to interact with proteins and other molecules in the cell. In addition, it has been found to be non-toxic and non-irritating to the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-MOMP-2NP-95% has several advantages for use in laboratory experiments. It is highly stable, with a melting point of around 100°C and a boiling point of around 180°C. In addition, it is highly soluble in water and has a low vapor pressure. It is also non-toxic and non-irritating to the skin. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and it may be difficult to obtain in large quantities. Additionally, the mechanism of action of 4-MOMP-2NP-95% is not fully understood, so it is important to use caution when working with this compound.
Direcciones Futuras
There are several potential future directions for research related to 4-MOMP-2NP-95%. These include further research into the biochemical and physiological effects of the compound, as well as the development of new and improved synthesis methods. Additionally, further research is needed to better understand the mechanism of action of 4-MOMP-2NP-95%, as well as its potential applications in the synthesis of organic compounds and pharmaceuticals. Finally, further research is needed to develop more efficient and cost-effective methods for the production of 4-MOMP-2NP-95%.
Métodos De Síntesis
4-MOMP-2NP-95% is synthesized using a two-step process. The first step involves the reaction of 4-methoxy-3-methylphenol (MMP) with nitrobenzene in the presence of a strong base, such as potassium carbonate, to form the nitrophenol intermediate. The second step involves the reaction of the nitrophenol intermediate with an excess of nitrobenzene to form the final product, 4-MOMP-2NP-95%.
Propiedades
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-7-10(4-6-14(9)19-2)11-3-5-13(16)12(8-11)15(17)18/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSAALLGFGNSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686266 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol | |
CAS RN |
1261974-29-1 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














